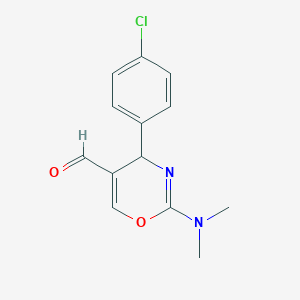
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Chlorin e6 or Ce6 and belongs to the group of photosensitizers.
Mécanisme D'action
Chlorin e6 works by absorbing light energy and transferring it to nearby molecules, causing them to become excited and reactive. In PDT, Chlorin e6 is selectively taken up by cancer cells and, upon exposure to light, produces reactive oxygen species that cause cell death. In bacterial infections, Chlorin e6 is taken up by bacteria and, upon exposure to light, produces reactive oxygen species that kill the bacteria.
Effets Biochimiques Et Physiologiques
Chlorin e6 has been shown to have minimal toxicity and is well-tolerated by the body. However, it can cause photosensitivity, which is a sensitivity to light that can result in skin irritation and other adverse effects. In addition, Chlorin e6 can accumulate in the liver and spleen, which can limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Chlorin e6 is its high absorbance of light in the red region of the spectrum, which makes it an effective photosensitizer for PDT. However, its limited solubility in water can make it difficult to work with in certain applications. In addition, its accumulation in the liver and spleen can limit its use in certain animal models.
Orientations Futures
There are several future directions for the study of Chlorin e6. One area of research is the development of new methods for the synthesis of Chlorin e6 that are more efficient and cost-effective. Another area of research is the development of new applications for Chlorin e6, such as its use in the treatment of viral infections. Finally, there is a need for further research into the mechanism of action of Chlorin e6 and its potential effects on the body.
Méthodes De Synthèse
The synthesis of 4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde involves the reaction of 4-chlorobenzaldehyde with dimethylamine in the presence of sodium methoxide. The resulting product is then treated with acetic anhydride to obtain the final product, Chlorin e6. This method is widely used in laboratories to synthesize Chlorin e6 in large quantities.
Applications De Recherche Scientifique
Chlorin e6 has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and environmental science. In medicine, Chlorin e6 is used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. It has also been studied for its potential application in the treatment of bacterial infections. In biotechnology, Chlorin e6 is used as a fluorescent probe to study the structure and function of proteins. In environmental science, Chlorin e6 is used as a marker for the detection of organic pollutants in water.
Propriétés
Numéro CAS |
104409-68-9 |
|---|---|
Nom du produit |
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde |
Formule moléculaire |
C13H13ClN2O2 |
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(2)13-15-12(10(7-17)8-18-13)9-3-5-11(14)6-4-9/h3-8,12H,1-2H3 |
Clé InChI |
JRONMNKUKLXTOG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=C(C=C2)Cl |
Synonymes |
2-Dimethylamino-4-(p-chlorophenyl)-(4H)-1,3-oxazine-5-carboxaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



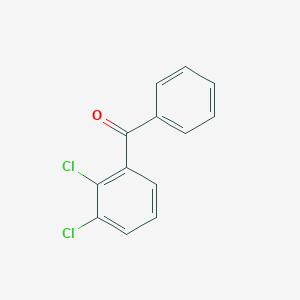
![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)
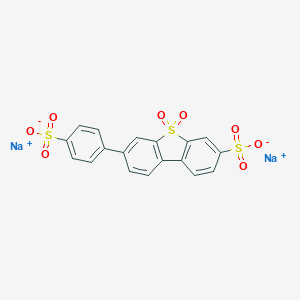
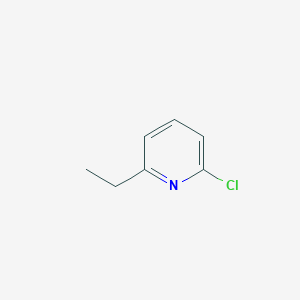
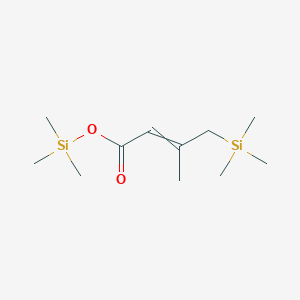
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
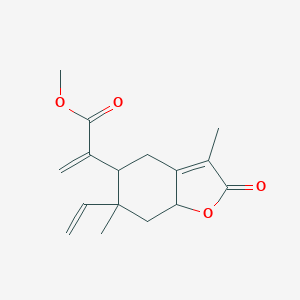
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
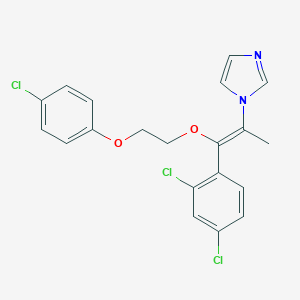
![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)
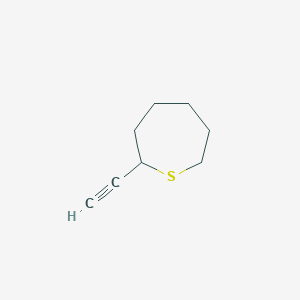
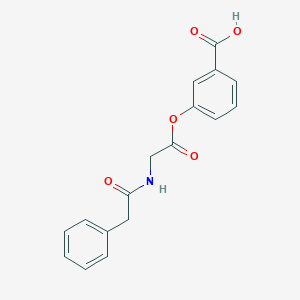
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)